molecular formula C21H18FN5OS B11977103 1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone

Cat. No.: B11977103
M. Wt: 407.5 g/mol
InChI Key: DZNWREKKWHVCTG-UHFFFAOYSA-N
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Description

1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and a phenyl-tetrazole moiety

Properties

Molecular Formula

C21H18FN5OS

Molecular Weight

407.5 g/mol

IUPAC Name

1-[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone

InChI

InChI=1S/C21H18FN5OS/c1-14-11-19(15(2)26(14)18-10-6-7-16(22)12-18)20(28)13-29-21-23-24-25-27(21)17-8-4-3-5-9-17/h3-12H,13H2,1-2H3

InChI Key

DZNWREKKWHVCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C(=O)CSC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The phenyl-tetrazole moiety can be introduced through a cycloaddition reaction involving azides and nitriles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-[1,1’-Biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Uniqueness

1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone is unique due to its combination of a fluorophenyl group and a phenyl-tetrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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